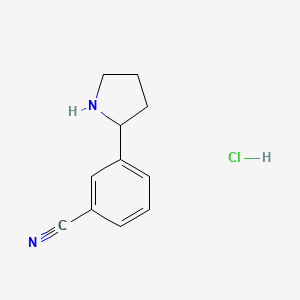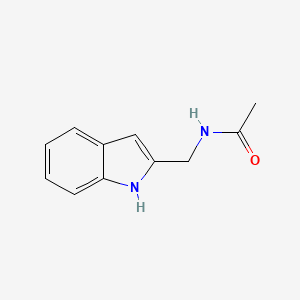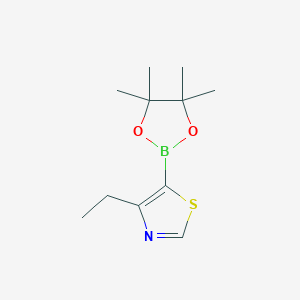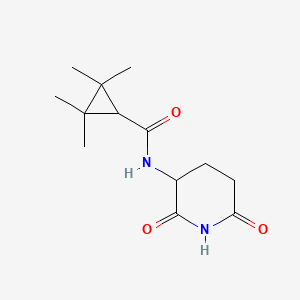
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, also known as DTT or DTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTT is a cyclic amide that has been synthesized using several methods and has been studied extensively to understand its mechanism of action and physiological effects.
Mécanisme D'action
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. Additionally, N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential use as a prodrug for drug delivery. However, N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, including its potential use in drug delivery for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide's mechanism of action and its potential toxicity.
Méthodes De Synthèse
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can be synthesized using several methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with N-Boc-3-aminopiperidone, followed by deprotection and cyclization. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with N-Boc-3-aminopiperidin-2-one, followed by deprotection and cyclization. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can also be synthesized using other methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 3-aminopiperidin-2-one, followed by deprotection and cyclization.
Applications De Recherche Scientifique
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several potential applications in scientific research, including its use as a prodrug for the delivery of drugs to the brain. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to cross the blood-brain barrier and can be used to deliver drugs to the brain, which would otherwise be unable to cross the barrier. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)9(13(12,3)4)11(18)14-7-5-6-8(16)15-10(7)17/h7,9H,5-6H2,1-4H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGDRCADXTFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2CCC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)
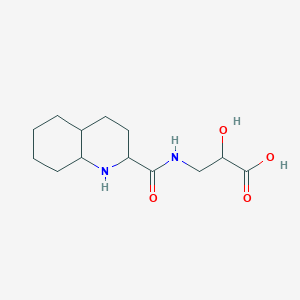



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)
![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
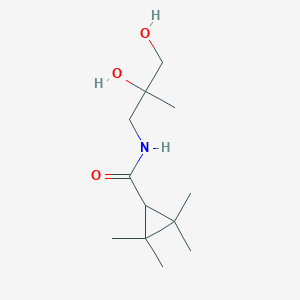
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
